molecular formula C21H22BrN9O3 B11520793 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11520793
M. Wt: 528.4 g/mol
InChI Key: XDPVETOLWYBUMV-BHGWPJFGSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, furan, triazole, and carbohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the furan derivative: The furan ring can be synthesized via the Paal-Knorr synthesis or other suitable methods.

    Formation of the triazole ring: This can be done using the Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling reactions: The final compound is obtained by coupling the synthesized intermediates under specific conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl and furan rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.

    Chemical Biology: Use as a probe or tool compound to study biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s diverse functional groups allow it to engage in various interactions, including hydrogen bonding, π-π stacking, and covalent bonding, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide
  • **1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[5-(4-methylphenyl)furan-2-YL]methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

The uniqueness of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, for example, may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H22BrN9O3

Molecular Weight

528.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-5-(diethylaminomethyl)triazole-4-carboxamide

InChI

InChI=1S/C21H22BrN9O3/c1-3-30(4-2)12-16-18(25-29-31(16)20-19(23)27-34-28-20)21(32)26-24-11-15-9-10-17(33-15)13-5-7-14(22)8-6-13/h5-11H,3-4,12H2,1-2H3,(H2,23,27)(H,26,32)/b24-11+

InChI Key

XDPVETOLWYBUMV-BHGWPJFGSA-N

Isomeric SMILES

CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Br

Canonical SMILES

CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

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